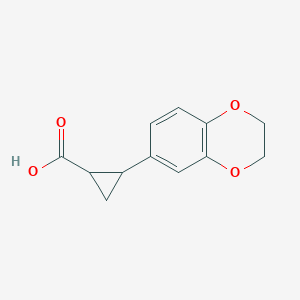

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Overview

Description

“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media . The structures of the synthesized compounds were confirmed by IR, 1H-NMR, EI-MS spectral techniques, and CHN analysis data .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis

This compound has shown to have antibacterial properties, particularly against Escherichia coli and Bacillus subtilis . It has also shown moderate inhibitory potential against acetylcholinesterase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.26 . It is a liquid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications

Synthesis and Medicinal Applications

The compound has been synthesized and studied for various medicinal applications. Its structural moiety, the 2,3-dihydro-1,4-benzodioxin subunit, has been utilized in creating carboxylic acids showing significant anti-inflammatory properties, comparable to established drugs like Ibuprofen (Vazquez, Rosell, & Pujol, 1996). Additionally, it serves as a foundation for the synthesis of amino amides and amino esters, which have been examined for anticonvulsant activities (Arustamyan et al., 2019). The compound has also been synthesized as enantiomers to study its anti-inflammatory properties in more detail (Vazquez, Rosell, & Pujol, 1997).

Biocatalysis and Enantiospecific Synthesis

It's a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. Researchers have identified an amidase from Alcaligenes faecalis subsp. parafaecalis capable of resolving 2,3-dihydro-1,4-benzodioxin-2-carboxyamide, producing optically pure enantiomers necessary for pharmaceutical applications (Mishra et al., 2016).

Synthetic Applications

The compound and its derivatives are precursors for various therapeutical compounds. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides have been used to synthesize potential therapeutic compounds through reactions with nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). The compound also plays a role in the synthesis of aminothiadiazolylbenzodioxane derivatives with antihypoxic activity (Vartanyan et al., 2017).

Unique Structural Properties

The compound's structural complexity allows the exploration of novel synthetic pathways and applications. Studies have delved into its complex synthesis routes, studying its behavior and application in creating new molecular structures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAGUSBYBOKQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-acetic acid](/img/structure/B1419156.png)

![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)

![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)

![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)

![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)

![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)

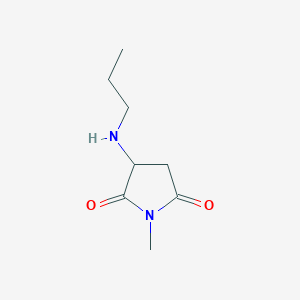

![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)

![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)